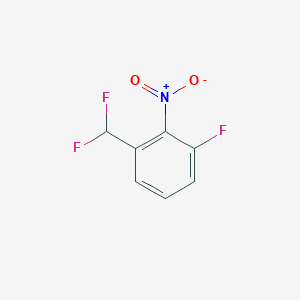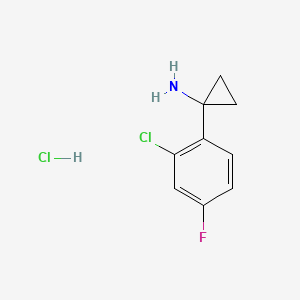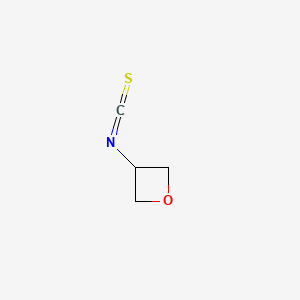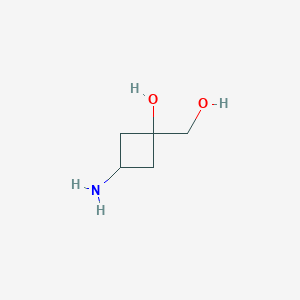
7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is an organic compound belonging to the benzoxazepine class This compound is characterized by a bromine atom attached to the seventh position of the benzoxazepine ring, along with two methyl groups at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the following steps:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the methyl groups or the benzoxazepine ring.
Reduction: Reduction reactions may target the bromine atom or other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Products may include oxidized derivatives of the benzoxazepine ring.
Reduction: Reduced forms of the compound, potentially with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Material Science: It may be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability.
Biology and Medicine:
Pharmacology: Research is ongoing into its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Biochemical Studies: It can be used as a probe in biochemical assays to study enzyme interactions and other cellular processes.
Industry:
Chemical Manufacturing: Utilized as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 7-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
- 7-Chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
- 7-Iodo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, iodine) can significantly affect the compound’s reactivity and biological activity. Bromine, being less electronegative than chlorine but more than iodine, provides a balance between reactivity and stability.
- Methyl Groups: The two methyl groups at the second position contribute to the compound’s steric properties, influencing its interaction with other molecules and its overall stability.
特性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
7-bromo-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)14-11/h3-5,13H,6-7H2,1-2H3 |
InChIキー |
VGAQLRHZGGIQHJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCC2=C(O1)C=CC(=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)](/img/structure/B13529344.png)


![3-(Benzo[d]thiazol-2-yl)-1,1,1-trifluoropropan-2-amine](/img/structure/B13529351.png)
![tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate](/img/structure/B13529358.png)



![(1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13529382.png)
![2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B13529398.png)
